molecular formula C22H25N3O5S B15106480 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B15106480
M. Wt: 443.5 g/mol
InChI Key: VJMQYVRFBUWZFQ-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrole ring, and sulfonyl and carboxamide functional groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate ketone with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the pyrrole derivative through a condensation reaction.

    Introduction of the Carboxamide Group:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxamide groups, using nucleophiles such as amines or thiols.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or carboxamide groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}benzamide: This compound has a benzamide group instead of a pyridine-4-carboxamide group, leading to different chemical properties and reactivity.

    N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-3-carboxamide: This compound has a carboxamide group at the 3-position of the pyridine ring instead of the 4-position, resulting in different biological activity and applications.

The uniqueness of this compound lies in its specific structure and the presence of both sulfonyl and carboxamide functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-9-11-23-12-10-17)20(15)31(27,28)19-7-5-18(30-4)6-8-19/h5-12H,13-14H2,1-4H3,(H,24,26)

InChI Key

VJMQYVRFBUWZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=NC=C3)CCOC)C

Origin of Product

United States

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